Validated DNA-PK Inhibitor Scaffold with Demonstrated Patent Utility vs. Non-Validated Alternative Building Blocks
The 3,3-difluoropiperidin-4-yl scaffold has been specifically claimed in patent WO2025023957A1 for substituted 2-amino-9-(3,3-difluoropiperidin-4-yl)-7,9-dihydro-8H-purin-8-one compounds as DNA-PK inhibitors for cancer treatment, including glioblastoma and brain metastases [1]. In contrast, the 4,4-difluoro regioisomer is not claimed in this patent family. This represents a validated utility distinction that directly informs procurement decisions for medicinal chemistry programs targeting DNA-PK.
| Evidence Dimension | Patent-validated scaffold utility for DNA-PK inhibition |
|---|---|
| Target Compound Data | Explicitly claimed in WO2025023957A1 as core scaffold for DNA-PK inhibitors; includes 3,3-difluoropiperidin-4-yl substitution pattern |
| Comparator Or Baseline | 4,4-difluoropiperidine analogs and non-fluorinated piperidines (not claimed in this patent) |
| Quantified Difference | Qualitative (claimed vs. not claimed) |
| Conditions | Patent WO2025023957A1 claims directed to DNA-PK inhibitory compounds for cancer treatment |
Why This Matters
For procurement supporting DNA-PK inhibitor discovery programs, this compound offers a patent-validated scaffold with demonstrated relevance to clinical targets.
- [1] Zhong, W. Substituted 2-amino-9-(3,3-difluoropiperidin-4-yl)-7,9-dihydro-8H-purin-8-one compounds and their use in treating cancer. WO2025023957A1, 2025. View Source
